2-Chloro-3-methylbenzyl amine HCl
Overview
Description
2-Chloro-3-methylbenzyl amine hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of benzyl amine, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the third position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbenzyl amine hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-chloro-3-methylbenzaldehyde, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine group.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-3-methylbenzyl amine hydrochloride may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the nitro group to an amine.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbenzyl amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Condensation Reactions: The amine group can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of 2-hydroxy-3-methylbenzyl amine.
Oxidation: Formation of 2-chloro-3-methylbenzyl imine.
Reduction: Formation of N-methyl-2-chloro-3-methylbenzyl amine.
Scientific Research Applications
2-Chloro-3-methylbenzyl amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbenzyl amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl amine hydrochloride: Lacks the methyl group, resulting in different chemical reactivity and biological activity.
3-Methylbenzyl amine hydrochloride: Lacks the chlorine atom, affecting its electron density and reactivity.
Uniqueness
2-Chloro-3-methylbenzyl amine hydrochloride is unique due to the combined presence of both chlorine and methyl substituents on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(2-chloro-3-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPDYTMQESZUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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